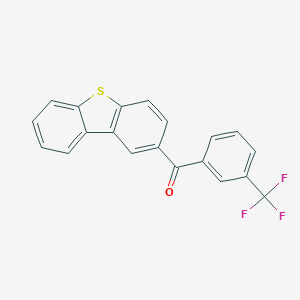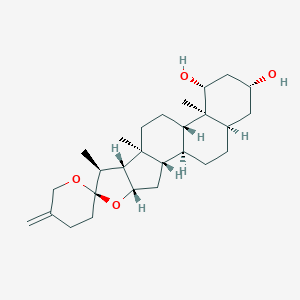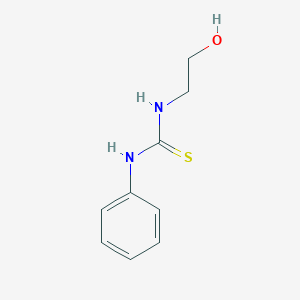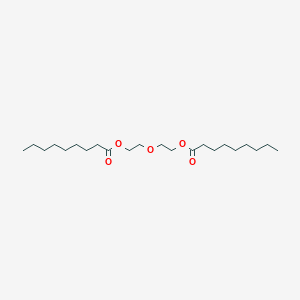![molecular formula C19H22N2O4 B090797 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one CAS No. 15532-98-6](/img/structure/B90797.png)
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one, also known as DPPE, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPPE is a derivative of the natural product resveratrol and has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.
作用机制
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one exerts its biological effects through multiple mechanisms. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one also inhibits the NF-κB pathway, which is involved in inflammation and cell survival. Additionally, 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
生化和生理效应
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been shown to have a wide range of biochemical and physiological effects. It has antioxidant effects by scavenging free radicals and reducing oxidative stress. 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has several advantages for lab experiments, including its stability, solubility, and accessibility. 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one is stable under a wide range of conditions and can be easily synthesized and purified. However, 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one also has some limitations, including its potential toxicity and limited bioavailability. Further studies are needed to determine the optimal dosage and delivery methods for 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one.
未来方向
There are several future directions for 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one research, including its potential therapeutic applications in cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one could be used as a tool for studying the mechanisms of oxidative stress and inflammation. Further studies are also needed to determine the optimal dosage and delivery methods for 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one and to investigate its potential side effects. Overall, 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has great potential for future research and development in the field of biomedical sciences.
合成方法
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one can be synthesized through a multi-step process involving the reaction of resveratrol with piperazine and 2-methoxybenzaldehyde. The final product is obtained through purification and isolation steps, which result in a white crystalline powder. The synthesis of 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been optimized over the years to improve yield and purity, making it more accessible for research purposes.
科学研究应用
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and cardiovascular diseases. 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been shown to have cardioprotective effects by reducing oxidative stress and improving vascular function.
属性
CAS 编号 |
15532-98-6 |
|---|---|
产品名称 |
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one |
分子式 |
C19H22N2O4 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H22N2O4/c1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14/h2-7,12,22-23H,8-11,13H2,1H3 |
InChI 键 |
MPHPDMUOEKCXGX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)C3=CC(=C(C=C3)O)O |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)C3=CC(=C(C=C3)O)O |
其他 CAS 编号 |
15532-98-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



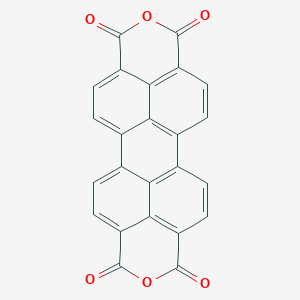
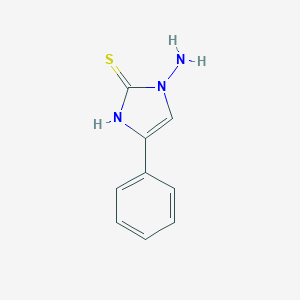
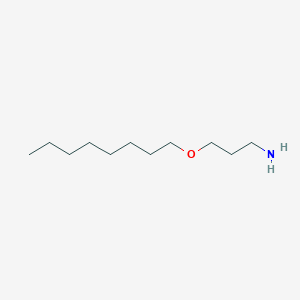
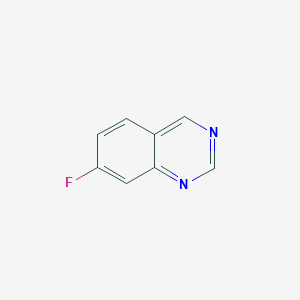
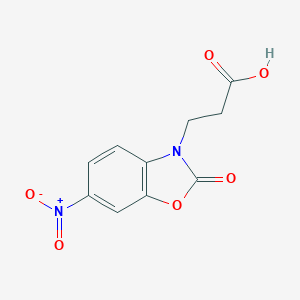
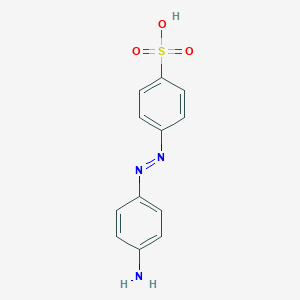
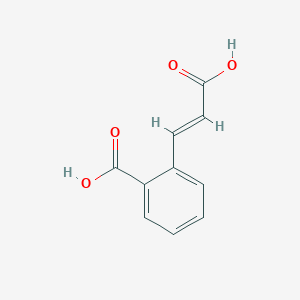
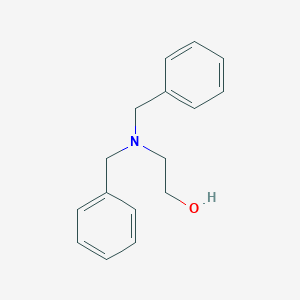
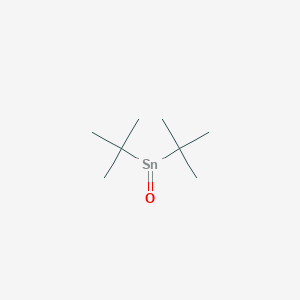
![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
